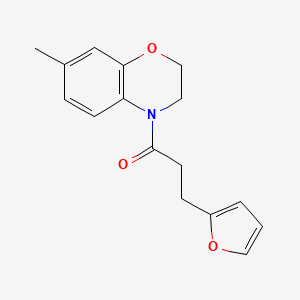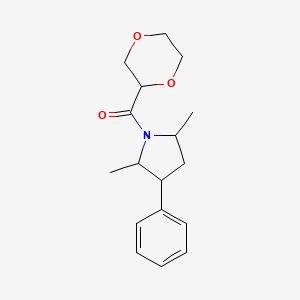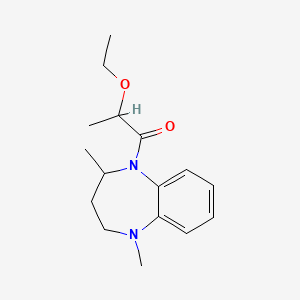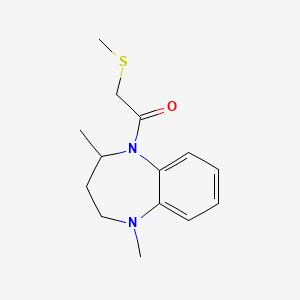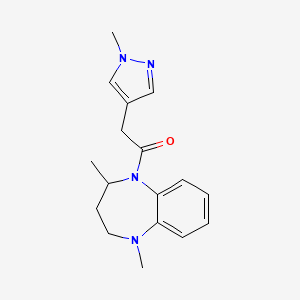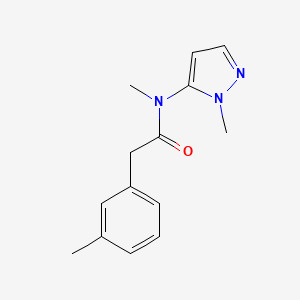
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community for its potential therapeutic applications. MPHP-2201 is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide exerts its effects by binding to and activating the cannabinoid receptors in the body. These receptors are found throughout the central and peripheral nervous systems, as well as in immune cells and other tissues. Activation of these receptors by N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide leads to a wide range of physiological effects, including pain relief, mood regulation, and immune system modulation.
Biochemical and physiological effects:
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects in animal models of disease. In addition to its analgesic effects, N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide in laboratory experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more targeted and specific way than with other compounds. However, one limitation of using N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide in laboratory experiments is the potential for off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide. One area of interest is in the development of more selective agonists of the cannabinoid receptors, which could help to minimize off-target effects and improve the specificity of the compound. Another area of interest is in the development of novel delivery systems for N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, which could improve its bioavailability and therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, particularly in the context of long-term use and in different patient populations.
Synthesemethoden
The synthesis of N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide involves the reaction of 3-(1-methylpyrazol-3-yl)benzoic acid with N-methyl-3-(3-methylpiperidin-1-yl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been studied extensively for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of chronic pain. N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have potent analgesic effects in animal models of pain, and may be a viable alternative to traditional pain medications, such as opioids.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-4-8-16(13-19)20(2)17(22)14-6-3-7-15(12-14)21-11-5-9-18-21/h3,5-7,9,11-12,16H,4,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPERIFAFYTVECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

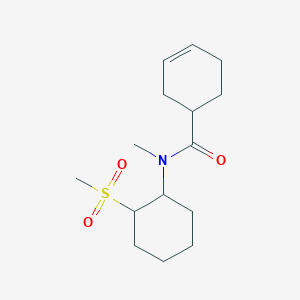



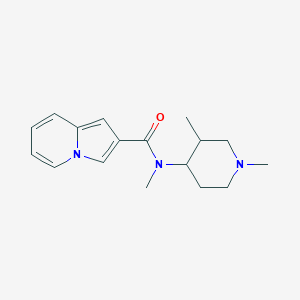
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

